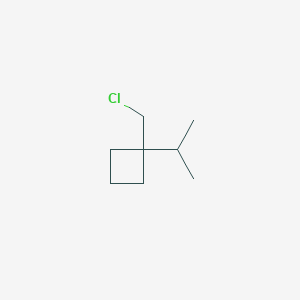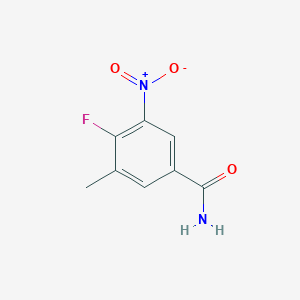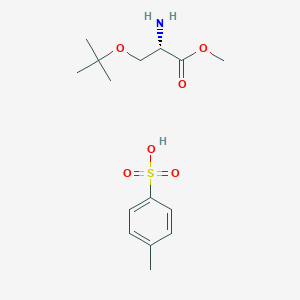
H-Ser(tBu)-OMe.TosOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ser(tBu)-OMe.TosOH, also known as O-tert-Butyl-L-serine methyl ester tosylate, is an organic compound widely used in biochemical research and the pharmaceutical industry. This compound is particularly significant in peptide synthesis and protein engineering due to its role as a protecting group for the hydroxyl group of serine.
Métodos De Preparación
The synthesis of H-Ser(tBu)-OMe.TosOH typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate. The reaction is carried out in the presence of an organic solvent and requires careful control of reaction conditions to ensure the desired product is obtained . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
H-Ser(tBu)-OMe.TosOH undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosylate group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butyl group can be removed under acidic conditions to regenerate the free hydroxyl group of serine.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
H-Ser(tBu)-OMe.TosOH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a protecting group for serine residues in peptide synthesis, preventing unwanted side reactions.
Protein Engineering: The compound is used to modify proteins, enabling the study of protein structure and function.
Pharmaceutical Research: It is employed in the synthesis of peptide-based drugs and other bioactive molecules.
Biochemical Research: The compound is used in various biochemical assays and experiments to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of H-Ser(tBu)-OMe.TosOH involves its role as a protecting group. By temporarily masking the hydroxyl group of serine, it prevents unwanted reactions during peptide synthesis. The protecting group can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins. The molecular targets and pathways involved include the serine residues in peptides and proteins, which are protected during the synthesis process.
Comparación Con Compuestos Similares
H-Ser(tBu)-OMe.TosOH can be compared with other similar compounds used in peptide synthesis:
H-Ser(tBu)-OH: This compound is similar but lacks the methyl ester group, making it less versatile in certain synthetic applications.
H-Ser(tBu)-OtBu.HCl: This compound has an additional tert-butyl group, providing enhanced protection but requiring more complex deprotection steps.
Fmoc-Ser(tBu)-OH: This compound uses a different protecting group (Fmoc) and is commonly used in solid-phase peptide synthesis.
The uniqueness of this compound lies in its balance of protection and ease of deprotection, making it a valuable tool in peptide synthesis and protein engineering.
Propiedades
Fórmula molecular |
C15H25NO6S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H17NO3.C7H8O3S/c1-8(2,3)12-5-6(9)7(10)11-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,9H2,1-4H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |
Clave InChI |
NYWGGXRHXSWCLX-RGMNGODLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC[C@@H](C(=O)OC)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)

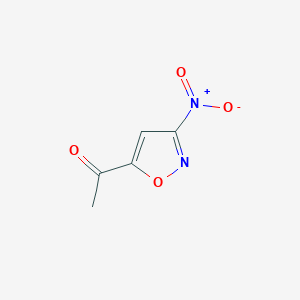
![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)

![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)
![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)
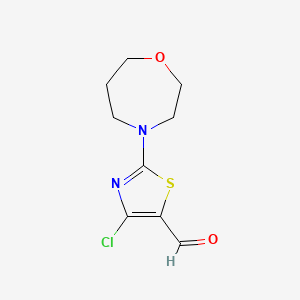
![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)
